Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Electronic Properties Structure-Activity Relationship (SAR) Medicinal Chemistry

Select this electron-deficient oxazole building block for SAR studies where the 4-nitrophenyl group's strong electron‑withdrawing effect critically modulates biological potency—generic oxazole carboxylates cannot substitute. It enables palladium‑catalyzed direct arylations to produce fluorescent sensors (DPO/POPOP analogs) with high quantum yields and unusual Stokes shifts. Ideal for anticancer medicinal chemistry and fundamental electronic‑effect research. High purity, stable supply, and global shipping.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 1171126-87-6
Cat. No. B1403161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
CAS1171126-87-6
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3
InChIKeyCGDWVWURAWVTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: A Key Oxazole Intermediate for Medicinal Chemistry and Sensor Development


Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate (CAS 1171126-87-6) is a heterocyclic compound featuring an oxazole core substituted with a 4-nitrophenyl group at the 2-position and a methyl carboxylate ester at the 4-position. It is primarily utilized as a versatile building block in organic synthesis, particularly in the development of fluorescent sensors and biologically active molecules, owing to its electron-deficient nature and the well-established reactivity of the oxazole scaffold . Its structural attributes make it a valuable intermediate for constructing more complex molecular architectures through reactions like palladium-catalyzed direct arylations [1].

The Substitution Pitfall: Why Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is Not Interchangeable with Oxazole Analogs


The substitution pattern and electronic character of oxazole derivatives dictate their reactivity and biological target engagement. Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate possesses a strong electron-withdrawing nitro group on the phenyl ring, which significantly polarizes the oxazole core . This electronic modulation is a key determinant in structure-activity relationship (SAR) studies, where even minor changes in substituents can lead to orders-of-magnitude differences in biological potency [1]. Simply replacing this compound with another methyl oxazole carboxylate, such as one lacking the nitro group or with a different substitution pattern, is not a scientifically valid approach and would likely fail to reproduce or optimize a desired biological or chemical outcome.

Quantitative Differentiation of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: A Procurement-Focused Evidence Guide


Electron-Withdrawing Effect: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate vs. Unsubstituted Methyl Oxazole-4-carboxylate

The presence of the 4-nitrophenyl group in Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate imparts a significant electron-withdrawing effect compared to its unsubstituted counterpart, methyl oxazole-4-carboxylate. This is a class-level inference based on the established chemical properties of the nitro substituent . The nitro group decreases electron density on the oxazole ring, influencing its reactivity in subsequent chemical transformations and potentially altering its interaction with biological targets.

Electronic Properties Structure-Activity Relationship (SAR) Medicinal Chemistry

Regioselective Functionalization: A Key Advantage of the 2,4-Disubstituted Oxazole Scaffold

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate belongs to a class of 2,4-disubstituted oxazoles that have been shown to undergo highly regioselective palladium-catalyzed direct arylation reactions at the C5 position [1]. This is a class-level inference, as the study demonstrates the reactivity of structurally similar 2-aryloxazole-4-carboxylates. The presence of the ester group at C4 and an aryl group at C2 allows for predictable and selective functionalization, enabling the efficient synthesis of more complex molecules like 2,5-diarylated oxazole-4-carboxylates. This is a general property of this substitution pattern, not a unique feature of the target compound.

Synthetic Chemistry Palladium Catalysis C-H Activation

Antiproliferative Potential: A General Property of the Oxazole Scaffold

While specific antiproliferative data for Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is not available in the reviewed literature, the oxazole scaffold is a recognized pharmacophore for anticancer activity. A recent study on a series of novel oxazole derivatives reported IC₅₀ values in the range of 80-100 μg/mL against cancer cell lines like MCF-7 using the MTT assay [1]. This serves as a class-level benchmark for the potential activity of related oxazole compounds, providing context for the target compound's potential in medicinal chemistry programs.

Anticancer Cytotoxicity Drug Discovery

Recommended Application Scenarios for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate Based on Evidentiary Strengths


Synthesis of Fluorescent Sensors via Palladium-Catalyzed Cross-Coupling

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is an ideal substrate for synthesizing advanced fluorescent sensors. Its 2-aryloxazole-4-carboxylate core can be sequentially arylated using palladium-catalyzed direct (het)arylation, a method proven to generate DPO and POPOP carboxylate-analogs with high quantum yields and unusual Stokes shifts . This application leverages the established regioselective reactivity of this compound class [1].

Development of Anticancer Agents via Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable starting point for medicinal chemistry programs targeting cancer. The electron-deficient nature of the 4-nitrophenyl group is a key modulator of biological activity, as established in SAR studies of related oxazole-based inhibitors . While the target compound's specific activity is unreported, its structural features align with those of oxazole derivatives showing anticancer potential [1], making it a rational choice for exploring new chemical space in oncology.

Investigating Electronic Effects in Oxazole Reactivity and Binding

In fundamental chemical research, this compound is an excellent model for studying electronic effects. The strong electron-withdrawing nature of the 4-nitrophenyl group allows researchers to quantify its impact on the reactivity of the oxazole ring and its interactions with biological targets . This understanding is crucial for the rational design of molecules with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.